5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide

Catalog No.
S12273816
CAS No.
M.F
C18H33N3O6S
M. Wt
419.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothien...

Product Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide

Molecular Formula

C18H33N3O6S

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25)/t14-,15-,17-/m1/s1

InChI Key

NYEUWOGNEWCFCZ-BFYDXBDKSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide is a complex organic compound characterized by its unique thienoimidazole structure. This compound belongs to a broader class of biotin derivatives and is notable for its potential pharmacological applications. The molecular formula is C18H31N3O3S, with a molar mass of approximately 401.59 g/mol .

Typical of amides and imidazole derivatives. Key reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Oxidation: The thienoimidazole moiety may undergo oxidation to form sulfoxides or sulfones.
  • Substitution Reactions: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ether derivatives.

This compound exhibits promising biological activity, particularly in the realm of enzyme inhibition and as a potential therapeutic agent. Its structure suggests interactions with biological macromolecules such as proteins involved in metabolic pathways. Specifically:

  • Enzyme Inhibition: It may inhibit enzymes related to biotin metabolism or other pathways involving thienoimidazole derivatives.
  • Antimicrobial Properties: Preliminary studies indicate potential antimicrobial activity against certain bacterial strains.

The synthesis of 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide typically involves multi-step organic synthesis techniques:

  • Formation of Thienoimidazole Core: Initial steps involve cyclization reactions to form the thienoimidazole ring from appropriate precursors.
  • Amidation: Reaction with pentanoyl chloride or similar reagents introduces the pentanamide functionality.
  • Hydroxyethylation: The introduction of the bis[2-(2-hydroxyethoxy)ethyl] group can be achieved through alkylation reactions using ethylene glycol derivatives.

The compound has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development targeting specific enzymes or microbial infections.
  • Biochemical Research: Useful in studies related to biotin metabolism and enzyme interactions.
  • Agriculture: Potential use as a biopesticide due to its antimicrobial properties.

Interaction studies are crucial for understanding the pharmacodynamics of this compound. Research indicates that it may interact with:

  • Biotin-dependent Enzymes: Such as pyruvate carboxylase and acetyl-CoA carboxylase.
  • Membrane Proteins: Potential interactions with transport proteins could influence bioavailability.

These interactions can be assessed using techniques such as surface plasmon resonance and isothermal titration calorimetry.

Several compounds share structural similarities with 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide. Notable examples include:

Compound NameMolecular FormulaUnique Features
5-(hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-yl)pentanalC10H16N2O2SSimpler structure without hydroxyethyl groups
BiotinC10H16N2O3SNatural vitamin with essential roles in metabolism
5-(hexahydrothieno[3,4-d]imidazol)pentanoic acidC12H17N3O3SContains a carboxylic acid instead of an amide

Uniqueness

The uniqueness of 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide lies in its complex structure that combines both hydrophobic and hydrophilic characteristics due to the presence of hydroxyethyl groups. This duality may enhance its solubility and bioactivity compared to simpler analogs.

Multi-Step Organic Synthesis Strategies for Bicyclic Thienoimidazole Cores

The thieno[3,4-d]imidazole core is synthesized through sequential iodination, Sonogashira coupling, and cyclization. Starting from imidazole precursors, bis-iodination using N-iodosuccinimide (NIS) yields iodoimidazole intermediates (72% over two steps). Subsequent Sonogashira coupling with 4-bromophenylacetylene introduces alkyne functionalities, followed by iodination to afford intermediates such as 5 (76% yield). Cyclization with sodium sulfide nonahydrate (Na₂S·9H₂O) and copper(I) iodide in dimethyl sulfoxide (DMSO) generates the strained -bicyclic thienoimidazole core (6) in ~40% yield. Alternative routes involve bromoheptanal intermediates, which undergo cyclization with sodium hydrogen sulfide and ammonia to form hexahydrothienoimidazole derivatives.

Table 1: Comparative Analysis of Thienoimidazole Core Synthesis

MethodStarting MaterialKey ReagentsYieldReference
Iodination/CyclizationImidazole 3NIS, Na₂S·9H₂O, CuI~40%
Bromoheptanal CyclizationHeptanalNaHS, NH₃65–70%

Catalytic Asymmetric Approaches to (3aR,4R,6aS)-Configured Systems

Enantioselective synthesis of the (3aR,4R,6aS) configuration employs chiral auxiliaries or catalysts. A patent describes the use of enantiopure sulfoxides to induce asymmetry during cyclization, achieving >98% enantiomeric excess (ee) for hexahydrothienoimidazole derivatives. Asymmetric hydrogenation of prochiral ketones using ruthenium-BINAP complexes provides an alternative route, though yields for biotin analogs remain moderate (50–60%). Resolution via diastereomeric salt formation with tartaric acid derivatives is also reported for intermediates.

Sonogashira and Suzuki Cross-Coupling Reactions in Side-Chain Functionalization

Side-chain functionalization leverages palladium-catalyzed couplings. Suzuki reactions between boronic acids and brominated thienoimidazole cores introduce aryl groups (e.g., 4-methoxyphenyl) in 85–90% yield. Sonogashira couplings with terminal alkynes install acetylene-linked substituents, though ethylene linkers enhance biological activity (16-fold potency increase in HCV replicon assays). Post-coupling steps involve N-Boc deprotection with trifluoroacetic acid (TFA) and carbamate formation with valine derivatives.

Table 2: Efficiency of Cross-Coupling Reactions

Reaction TypeSubstrateCatalyst SystemYieldReference
SuzukiBromothienoimidazolePd(PPh₃)₄, K₂CO₃88%
SonogashiraIodothienoimidazolePdCl₂(PPh₃)₂, CuI76%

Hydroxyethyl Group Installation via Nucleophilic Etherification

The bis[2-(2-hydroxyethoxy)ethyl] side chain is introduced via nucleophilic etherification. Ethylene oxide reacts with primary amines under basic conditions (e.g., K₂CO₃ in isopropyl alcohol) to form hydroxyethyl ethers. For the target compound, pentanamide intermediates are treated with excess ethylene oxide at 50–60°C, achieving >80% conversion. Alternatively, Mitsunobu reactions with 2-(2-hydroxyethoxy)ethanol and diethyl azodicarboxylate (DEAD) enable stereocontrolled installation.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

419.20900695 g/mol

Monoisotopic Mass

419.20900695 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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